molecular formula C14H25NO5 B8188555 2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester

2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester

Cat. No.: B8188555
M. Wt: 287.35 g/mol
InChI Key: IIVJAQCQXJANRJ-UHFFFAOYSA-N
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Description

2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester is a morpholine-derived tertiary butyl ester compound. Its structure combines a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with a methoxycarbonylmethyl substituent at the 2-position and a tert-butyl ester group at the 4-position. The tert-butyl ester moiety confers steric protection to the carboxylic acid functionality, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)-5,5-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)20-12(17)15-8-10(7-11(16)18-6)19-9-14(15,4)5/h10H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVJAQCQXJANRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1C(=O)OC(C)(C)C)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring, which can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution Reactions: The morpholine ring is then subjected to substitution reactions to introduce the methoxycarbonylmethyl and tert-butyl ester groups. This can be done using reagents such as methyl chloroformate and tert-butyl chloroformate under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxycarbonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound features a morpholine ring, which is known for its versatility in drug design due to its ability to interact with biological targets. The tert-butyl ester group enhances its lipophilicity, potentially improving bioavailability.

Medicinal Chemistry

2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester has shown promise as a scaffold for the development of pharmaceutical agents. Its structural attributes allow for modifications that can lead to enhanced biological activity.

Case Study: Cholinesterase Inhibitors

Recent studies have explored the optimization of compounds derived from this structure as butyrylcholinesterase inhibitors. These inhibitors are crucial in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired. The modifications made to the morpholine core have resulted in improved potency and selectivity against cholinesterases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules through various reactions such as:

  • Diels-Alder Reactions : Leveraging its reactivity to form cyclic structures.
  • Esters and Amides Formation : Facilitating the synthesis of biologically relevant compounds.

Example Reaction Pathways

The compound can undergo transformations that yield derivatives useful in drug development or material science. For instance, its reactivity can be harnessed to synthesize novel polymeric materials or biologically active small molecules.

Biochemical Applications

The compound's ability to form stable complexes with biomolecules makes it suitable for biochemical applications. Its derivatives have been investigated for their roles as enzyme inhibitors or modulators in metabolic pathways.

Supplier Information

Supplier NameContact InformationCountry
JW & Y Pharmlab Co., Ltd.xinyu_shi@jwypharmlab.com.cnChina
eMoleculesNot ListedUSA

Research Findings Summary

Study FocusKey FindingsReference
Cholinesterase InhibitorsEnhanced activity with modifications
Organic SynthesisVersatile intermediate for complex molecules

Mechanism of Action

The mechanism by which 2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous tert-butyl esters, focusing on synthesis, stability, reactivity, and applications.

Key Observations :

  • The morpholine-based compound distinguishes itself via its heterocyclic ring, which influences electronic and steric properties. In contrast, carbamate () and pyrrolidine derivatives () exhibit linear or smaller cyclic backbones.
  • Synthesis methods vary: Reductive amination () and alkylation () are common for non-heterocyclic analogues, whereas morpholine derivatives often require ring-forming steps.
Thermal and Chemical Stability

Thermal stability data for tert-butyl esters are critical for applications in polymer lithography and drug synthesis.

Compound Type Thermal Decomposition Pathway Activation Energy (kJ mol⁻¹) Stability in Air/Oxidative Conditions
Morpholine-based tert-butyl ester Expected: tert-butyl ester cleavage followed by decarboxylation or morpholine ring oxidation ~45–125 (estimated) Moderate; susceptible to oxidation
Poly(tert-butyl methacrylate) (MA20) Oxidative degradation → tert-butyl ester cleavage 125 ± 13 Low (prone to oxidation)
Poly(tert-butyl acrylate) (A20) Thermal cleavage → isobutene release → cyclic anhydride formation 116 ± 7 High (minimal degradation)

Key Observations :

  • The morpholine derivative’s stability is intermediate between MA20 and A20 polymers. Its tert-butyl ester group is less stable than A20’s acrylate backbone but more stable than MA20’s methacrylate under oxidative conditions .
  • Thermal cleavage activation energies for tert-butyl esters generally range from ~45–125 kJ mol⁻¹, depending on substituents and backbone rigidity.
Reactivity and Functionalization Potential
Compound Type Reactivity Highlights Functionalization Applications
Morpholine-based tert-butyl ester - Acid-labile tert-butyl ester enables controlled carboxylate release.
- Morpholine nitrogen can undergo alkylation or acylation.
Drug delivery systems, polymer crosslinking
Carbamate derivatives (e.g., ) - Carbamate group hydrolyzes to amines under acidic/basic conditions.
- Chloroaryl substituent supports coupling reactions.
Peptide mimetics, enzyme inhibitors
Iodomethyl-pyrrolidine ester () - Iodomethyl group enables nucleophilic substitution (e.g., Suzuki coupling).
- Pyrrolidine ring stabilizes transition states in catalysis.
Organocatalysts, radiopharmaceuticals

Key Observations :

  • The morpholine compound’s methoxycarbonylmethyl group offers additional sites for nucleophilic attack, unlike simpler tert-butyl esters.
  • Iodine-containing analogues () exhibit higher reactivity in cross-coupling reactions but pose greater toxicity risks .

Key Observations :

  • Iodine-substituted esters () require stricter safety protocols due to their irritancy and reactivity.

Biological Activity

2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester (CAS No. 2305079-44-9) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological implications, and relevant case studies.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.35 g/mol
  • Structure : The compound features a morpholine ring with multiple functional groups, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with specific biological targets and its therapeutic potential.

1. Antitumor Activity

Research indicates that derivatives of morpholine compounds exhibit significant antitumor properties. For instance, studies have shown that compounds structurally similar to 2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine derivatives can inhibit the growth of cancer cells in vitro.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Lines TestedIC50 (µM)Observations
B-16 melanoma15High accumulation in cells
Various cancer cell lines10Effective against multiple types

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
  • Interaction with specific receptors : It is hypothesized that the compound may interact with cellular receptors involved in cell signaling pathways related to tumor growth.

Case Studies

A notable case study involved the evaluation of morpholine derivatives in treating specific cancers. In this study, the compound was tested against a panel of cancer cell lines, revealing promising results in terms of both cytotoxicity and selectivity towards malignant cells.

Case Study Summary

  • Objective : To evaluate the cytotoxic effects of 2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine on cancer cells.
  • Methodology : The study employed MTT assays to assess cell viability.
  • Results : The compound demonstrated significant cytotoxic effects on melanoma and leukemia cell lines with minimal effects on normal cells.

Pharmacological Implications

The pharmacological potential of 2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine has been recognized in various therapeutic areas:

  • Cancer Treatment : Its antitumor properties suggest it could be developed as a chemotherapeutic agent.
  • Inflammatory Diseases : Similar compounds have shown efficacy in reducing inflammation, indicating potential applications in treating conditions like rheumatoid arthritis.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxycarbonylmethyl-5,5-dimethyl-morpholine-4-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of the parent carboxylic acid with tert-butyl alcohol using a strong acid catalyst (e.g., H₂SO₄ or HCl) under reflux conditions . Alternatively, nucleophilic substitution (SN2) between a carboxylate ion and a tert-butyl halide may be employed. Key variables include:
  • Temperature : Optimal yields (>70%) are achieved at 60–80°C.
  • Catalyst : Acidic resins (e.g., Amberlyst-15) reduce side reactions compared to H₂SO₄.
  • Solvent : Anhydrous THF or DCM minimizes hydrolysis .
    Note: Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) or <sup>1</sup>H-NMR for tert-butyl group detection (δ ~1.4 ppm, singlet).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) confirms purity >95%.
  • Spectroscopy :
  • <sup>1</sup>H-NMR: Look for tert-butyl protons (δ 1.37 ppm, s, 9H) and morpholine ring protons (δ 3.4–3.7 ppm, m) .
  • IR: Ester carbonyl stretch at ~1740 cm<sup>-1</sup> and morpholine C-O-C at ~1120 cm<sup>-1</sup>.
  • Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> expected m/z ~340–350).

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for the morpholine ring in this compound?

  • Methodological Answer : Discrepancies in stereochemistry (e.g., chair vs. boat conformation) arise from NOE (Nuclear Overhauser Effect) data interpretation. A combined approach is recommended:
  • Dynamic NMR : Monitor temperature-dependent splitting to assess ring-flipping barriers.
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .

Q. What strategies optimize the stability of this ester under varying pH conditions for biological assays?

  • Methodological Answer : The tert-butyl ester is prone to hydrolysis in acidic or basic conditions. Stabilization methods include:
  • Buffering : Use pH 7.4 phosphate buffer for short-term storage.
  • Lyophilization : Freeze-dry the compound and store under inert gas (N2 or Ar).
  • Prodrug Design : Introduce protective groups (e.g., acetyl) at sensitive sites without altering reactivity .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Common bottlenecks include incomplete esterification or morpholine ring side reactions. Mitigation strategies:
  • Stepwise Monitoring : Use inline IR or LC-MS to identify intermediate degradation.
  • Protecting Groups : Temporarily block reactive amines or carboxylates during synthesis.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for selective activation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies often stem from impurities or hydration states. Systematic protocols:
  • Karl Fischer Titration : Quantify water content in solvent batches.
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic forms affecting solubility.
  • Co-solvent Systems : Test blends (e.g., DMSO/THF) to enhance dissolution without decomposition .

Safety and Handling

Q. What precautions are critical when handling this compound in a laboratory setting?

  • Methodological Answer : While direct hazard data is limited, analogous tert-butyl esters require:
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.